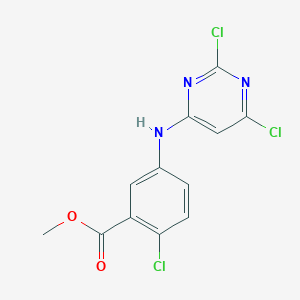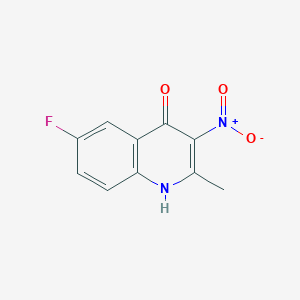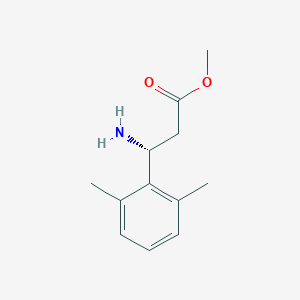
Methyl (R)-3-amino-3-(2,6-dimethylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate is a chiral compound that serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is particularly notable for its role in the production of ®-Metalaxyl, a fungicide with significant agricultural applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate can be achieved through several synthetic routes. One common method involves the enzyme-catalyzed hydrolytic kinetic resolution of racemic mixtures. Lipase enzymes are often used in this process due to their high enantioselectivity and efficiency . The reaction typically occurs in aqueous media with high concentrations of the substrate, and the product is separated through simple extraction procedures.
Industrial Production Methods
Industrial production of this compound often involves the use of immobilized enzymes to enhance the efficiency and scalability of the process. For example, the esterase from Pseudochrobactrum asaccharolyticum has been used to resolve racemic mixtures of the compound, achieving high conversion rates and enantiomeric excess . This method is environmentally friendly and produces fewer by-products compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated versions, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting fungal infections.
Mecanismo De Acción
The mechanism of action of Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets. In the case of its role as an intermediate in the synthesis of ®-Metalaxyl, the compound inhibits RNA synthesis in fungi, thereby preventing their growth and proliferation . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate: The enantiomer of the compound, which may have different biological activities.
Methyl 3-amino-3-phenylpropanoate: A similar compound with a phenyl group instead of the dimethylphenyl group.
Methyl 3-amino-3-(2-methylphenyl)propanoate: A compound with a single methyl group on the phenyl ring.
Uniqueness
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate is unique due to its high enantioselectivity and its role as a key intermediate in the synthesis of ®-Metalaxyl. Its specific structure allows for efficient interaction with enzymes and other molecular targets, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
methyl (3R)-3-amino-3-(2,6-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-5-4-6-9(2)12(8)10(13)7-11(14)15-3/h4-6,10H,7,13H2,1-3H3/t10-/m1/s1 |
Clave InChI |
DMPGBTICXJTKLZ-SNVBAGLBSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)[C@@H](CC(=O)OC)N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C(CC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


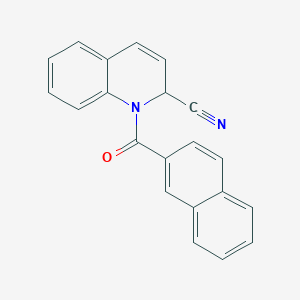
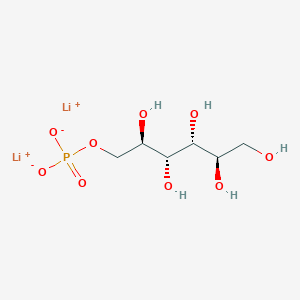
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide](/img/structure/B12849030.png)
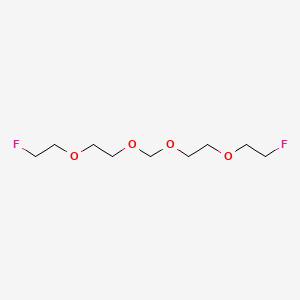

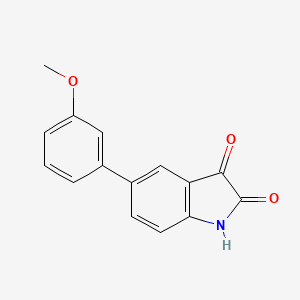
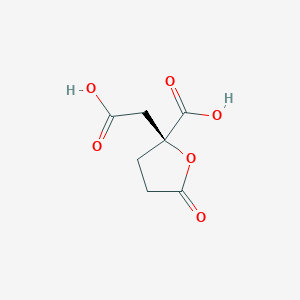
![2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12849051.png)
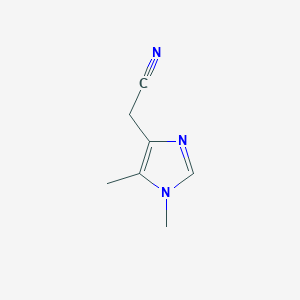
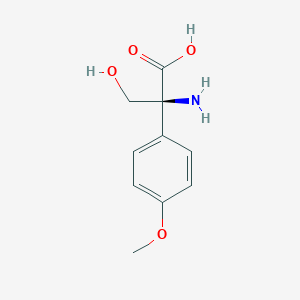
![Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12849070.png)
![7-Bromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B12849073.png)
